molecular formula C7H16Cl2N2 B13024558 trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride

trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride

Cat. No.: B13024558
M. Wt: 199.12 g/mol
InChI Key: PBDBVGLZVIIZNU-JFYKYWLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride is a bicyclic heterocyclic compound characterized by a fused pyrrolidine and pyridine ring system. The "trans" designation refers to the stereochemical arrangement of hydrogen atoms in the octahydro scaffold, which influences its physicochemical and biological properties. Its molecular formula is C₇H₁₆Cl₂N₂ (base: C₇H₁₄N₂ + 2HCl), with a molecular weight of 199.12 g/mol (calculated from and ). The compound is primarily utilized as a building block in pharmaceutical synthesis due to its rigid, nitrogen-rich structure, which facilitates interactions with biological targets .

Properties

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c1-2-6-4-8-5-7(6)9-3-1;;/h6-9H,1-5H2;2*1H/t6-,7-;;/m0../s1

InChI Key

PBDBVGLZVIIZNU-JFYKYWLVSA-N

Isomeric SMILES

C1C[C@H]2CNC[C@@H]2NC1.Cl.Cl

Canonical SMILES

C1CC2CNCC2NC1.Cl.Cl

Origin of Product

United States

Preparation Methods

Enzymatic Resolution of Piperidine Dicarboxylate Intermediates

  • The process begins with the racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate (formula II), which undergoes enzymatic hydrolysis using lipases or esterases (e.g., lipase B from Candida antarctica) to selectively hydrolyze one enantiomer.
  • This enzymatic resolution yields the optically pure intermediate dialkyl-(2S,3R)-1-alkylcarbonylpiperidine-2,3-dicarboxylate (formula III) with optical purity exceeding 99% enantiomeric excess.
  • The enzymatic method avoids conventional resolution agents and provides a practical, scalable approach to obtaining chiral intermediates crucial for the final stereochemistry.

Conversion to Hexahydrofuro[3,4-b]pyridine-5,7-dione Intermediates

  • The optically pure intermediate (III) is then converted into (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione (formula IV) through acid-catalyzed cyclization.
  • This step typically involves two stages:
    • Stage (b1): Treatment with a strong acid such as aqueous hydrochloric acid under reflux conditions (2–4 hours).
    • Stage (b2): Reaction with a condensing agent, for example, an anhydride, to promote ring closure and formation of the bicyclic dione structure.

Reduction and Cyclization to Octahydro-1H-pyrrolo[3,4-b]pyridine

  • The dione intermediate (IV) undergoes reduction and further cyclization to form the octahydro-pyrrolo[3,4-b]pyridine core.
  • This step is carried out in multiple stages:
    • Stage (c1): Reaction in an inert solvent such as toluene at elevated temperatures (70–100 °C).
    • Stage (c2): Acid treatment with hydrochloric acid under reflux for 4–10 hours.
    • Stage (c3): Reduction with a strong hydride donor such as lithium aluminum hydride (LiAlH4) to reduce the dione to the saturated bicyclic amine.
  • The final product is isolated as the dihydrochloride salt by salification with aqueous hydrogen chloride.
Step Reaction Type Reagents/Conditions Temperature Time Notes
(a) Enzymatic hydrolysis Lipase or esterase (e.g., lipase B) Ambient Several hours Optical purity >99% ee
(b1) Acid-catalyzed cyclization Aqueous HCl (strong acid) Reflux (approx. 100 °C) 2–4 hours Ring closure step
(b2) Condensation Anhydride (e.g., acetic anhydride) Ambient to reflux Variable Promotes bicyclic dione formation
(c1) Cyclization in inert solvent Toluene 70–100 °C Several hours Intermediate formation
(c2) Acid treatment Hydrochloric acid under reflux Reflux 4–10 hours Prepares for reduction
(c3) Reduction Lithium aluminum hydride (LiAlH4) 0 °C to ambient Several hours Converts dione to saturated amine
Final Salt formation Aqueous HCl Ambient 1–2 hours Forms dihydrochloride salt
  • Optical purity of intermediates and final product is confirmed by chiral HPLC and NMR spectroscopy.
  • Proton and carbon NMR spectra of intermediates (III) and (IV) show characteristic signals confirming stereochemistry and ring formation.
  • IR spectroscopy confirms functional groups, particularly carbonyl stretches in dione intermediates.
  • The final dihydrochloride salt exhibits high chemical purity and stability, suitable for pharmaceutical applications.
  • The entire synthetic sequence is designed to be practical and scalable, with emphasis on avoiding racemization and maximizing yield.
  • The use of enzymatic resolution is a key advantage, providing a green and efficient method for chiral separation.
  • Reaction solvents and conditions are chosen to balance reactivity and stability; inert solvents like toluene are preferred in cyclization steps to prevent side reactions.
  • The final product is isolated as a dihydrochloride salt to enhance solubility and stability for downstream applications.
Method Step Description Key Reagents/Conditions Outcome
Enzymatic resolution Hydrolysis of racemic piperidine dicarboxylate Lipase B, aqueous buffer Optically pure intermediate
Acid-catalyzed cyclization Formation of bicyclic dione Aqueous HCl, reflux, anhydride Hexahydrofuro[3,4-b]pyridine-5,7-dione
Reduction and cyclization Formation of saturated bicyclic amine LiAlH4, toluene, HCl reflux trans-Octahydro-1H-pyrrolo[3,4-b]pyridine
Salt formation Conversion to dihydrochloride salt Aqueous HCl Stable dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions: trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Table 1: Synthesis Overview

StepReaction TypeDescription
1CyclizationFormation of the bicyclic structure from linear precursors.
2ReductionConversion of functional groups to achieve desired stereochemistry.
3PurificationTechniques such as chromatography to isolate the target compound.

Biological Applications

Research indicates that trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride interacts with various biological targets, making it a candidate for drug development in several therapeutic areas:

  • Neurological Disorders : Studies suggest that this compound may exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease.
  • Antimicrobial Activity : Its structural similarities with known antibiotics have led to investigations into its effectiveness against bacterial strains.

Case Study Insights

  • Neuroprotection : A study demonstrated that derivatives of trans-Octahydro-1H-pyrrolo[3,4-b]pyridine showed significant neuroprotective effects in cellular models of oxidative stress, indicating potential for treating neurodegenerative diseases .
  • Antimicrobial Efficacy : Research published in the Asian Journal of Chemistry highlighted the synthesis of a related compound that exhibited antimicrobial properties against specific bacterial strains, suggesting that trans-Octahydro-1H-pyrrolo[3,4-b]pyridine could be explored further for similar applications .

Table 2: Comparison with Related Compounds

Compound NameStructure TypeNotable Activity
MoxifloxacinFluoroquinoloneBroad-spectrum antibiotic
This compoundBicyclic aminePotential neuroprotective and antimicrobial effects
Other pyrrolidine derivativesVariousVaries widely based on substitution

Mechanism of Action

The mechanism of action of trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

This positional isomer differs in the fusion site of the pyrrolidine and pyridine rings ([3,4-c] vs. [3,4-b]). Key comparisons include:

Property trans-Octahydro-1H-pyrrolo[3,4-b]pyridine Dihydrochloride Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride
Molecular Formula C₇H₁₆Cl₂N₂ C₇H₁₆Cl₂N₂
CAS Number Not explicitly provided (base RN: 2665661-03-8 for [3,4-c]) 2665661-03-8
Hazard Statements Likely similar (H302, H315, H319, H335) H302, H315, H319, H335
Applications Intermediate in tricyclic compound synthesis Limited data; likely similar synthetic utility

Key Differences :

  • Ring Fusion Position: The [3,4-b] vs.
  • Stereochemistry : The trans configuration in the target compound may enhance metabolic stability compared to cis isomers, though experimental data are needed.

Pyrazolo[3,4-b]pyridine Derivatives

These compounds, highlighted in a 2023 patent (WO 2023/046806), replace the pyrrolidine ring with a pyrazole moiety.

Property This compound Pyrazolo[3,4-b]pyridine Compounds
Core Structure Pyrrolidine-pyridine bicyclic system Pyrazole-pyridine fused system
Bioactivity Limited data; structural scaffold Explicitly targets autoimmune diseases
Synthesis Complexity Moderate (multi-step nitro removal and cyclization) High (requires regioselective coupling)

Functional Implications :

  • Pharmacological Use : Pyrazolo[3,4-b]pyridines are optimized for therapeutic activity, whereas the trans-pyrrolo compound is a precursor.
  • Solubility : The dihydrochloride salt form of the target compound improves aqueous solubility, critical for drug formulation.

Imidazo[1,5-a]pyridine Derivatives

These compounds (e.g., 2b in ) share synthetic pathways with the target compound but feature an imidazole ring instead of pyrrolidine.

Property This compound Imidazo[1,5-a]pyridine (2b)
Aromaticity Non-aromatic (saturated rings) Aromatic imidazole ring
Stability Higher (saturated system resists oxidation) Lower (susceptible to electrophilic attack)
Reactivity Less reactive in electrophilic substitution More reactive due to aromaticity

Research Findings and Data Gaps

  • Synthetic Pathways : The target compound is synthesized via nitro group removal and cyclization, as described in . Its trans stereochemistry is likely achieved through stereoselective reduction, though explicit details are absent.
  • Safety Profile : Based on analogous dihydrochlorides (), the compound is classified as harmful if swallowed (H302) and irritant (H315, H319).
  • Its value lies in modular chemistry applications.

Biological Activity

trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride is a bicyclic compound characterized by its unique structural properties, including two stereocenters that contribute to its biological activity. This compound has garnered interest in pharmacology due to its potential applications in treating various neurological and immune disorders. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

  • Molecular Formula : C8_{8}H12_{12}Cl2_{2}N
  • Molecular Weight : Approximately 126.20 g/mol
  • Structure : The compound features a pyrrolidine ring fused to a pyridine ring, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. These interactions can modulate the activity of these targets, influencing various biochemical processes essential for therapeutic effects.

1. Neuropharmacological Effects

Research has indicated that derivatives of pyrrolo[3,4-b]pyridine compounds exhibit significant neuropharmacological activities. Studies have shown potential applications in treating neurological conditions by targeting neurotransmitter systems and neuronal pathways.

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have revealed its effectiveness against certain bacterial strains, suggesting potential applications in developing new antibiotics .

3. Antitumor Activity

Several studies have explored the anticancer potential of pyrrolo derivatives, including this compound. For instance, compounds with similar structures have shown cytotoxic effects against different cancer cell lines, indicating that this class of compounds may serve as a foundation for anticancer drug development .

Case Study 1: Antiviral Activity

A study focused on the antiviral properties of pyrrolo derivatives highlighted that certain compounds within this class exhibited moderate inhibitory effects on HIV-1 replication. The structure-activity relationship (SAR) indicated that modifications at specific positions significantly influenced antiviral efficacy .

Case Study 2: Antimycobacterial Activity

Another investigation assessed the antimycobacterial activity of pyrrolo derivatives against Mycobacterium tuberculosis. The results demonstrated that specific modifications led to improved activity and solubility profiles, suggesting a pathway for developing more effective antimycobacterial agents based on this scaffold .

Comparative Analysis of Pyrrolo Derivatives

The following table summarizes the biological activities observed in various pyrrolo derivatives compared to this compound:

Compound NameActivity TypeIC50/EC50 ValuesNotes
trans-Octahydro-1H-pyrrolo[3,4-b]NeuropharmacologicalTBDPotential for neurological applications
Pyrrolo[3,4-c]pyridine derivativeAntiviralEC50 = 1.65 µMEffective against HIV-1
Pyrrolo derivativeAntimycobacterialMIC90 < 0.15 µMActive against M. tuberculosis
Pyrrolo derivativeAntitumorTBDCytotoxicity against cancer cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.